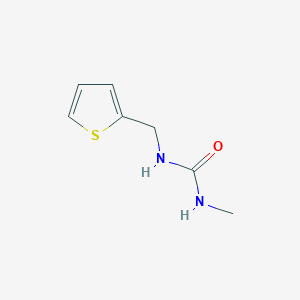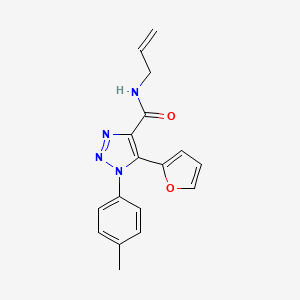![molecular formula C12H13ClN4O3 B4540596 4-[(chloroacetyl)amino]-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4540596.png)
4-[(chloroacetyl)amino]-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide
Description
"4-[(chloroacetyl)amino]-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide" is a chemical compound with significant interest in scientific research. It belongs to the class of compounds known as pyrazoles, which are characterized by their distinct nitrogen-containing heterocyclic ring structure.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of various precursors under controlled conditions. For instance, McLaughlin et al. (2016) describe the synthesis and characterization of a related compound, highlighting the importance of accurate identification and the complexity of synthesis routes in the field of research chemicals (McLaughlin et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including "this compound," is often elucidated using techniques like X-ray crystallography, NMR, and mass spectrometry. Kettmann and Svetlik (2003) discuss the structure of a pyrazole derivative, providing insights into the typical structural features of these compounds (Kettmann & Svetlik, 2003).
Chemical Reactions and Properties
Pyrazole derivatives can undergo a range of chemical reactions, often forming new compounds with varied biological and chemical properties. For example, the synthesis and reactions of novel thienopyrazole derivatives are detailed by Ahmed et al. (2018), which can offer parallels for understanding the reactivity of "this compound" (Ahmed et al., 2018).
Physical Properties Analysis
The physical properties of pyrazole derivatives like melting point, solubility, and stability can be crucial for their application and handling. These properties are often determined experimentally and can vary significantly based on the molecular structure and substituents.
Chemical Properties Analysis
Chemical properties, including reactivity, acidity, and basicity, are key to understanding the behavior of pyrazole derivatives in different environments and reactions. Studies like those by Ahmed et al. (2018) often provide insights into these properties through experimental observations and theoretical calculations (Ahmed et al., 2018).
properties
IUPAC Name |
4-[(2-chloroacetyl)amino]-N-(furan-2-ylmethyl)-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O3/c1-17-7-9(15-10(18)5-13)11(16-17)12(19)14-6-8-3-2-4-20-8/h2-4,7H,5-6H2,1H3,(H,14,19)(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKRHDCQNYYHES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCC2=CC=CO2)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3-(dimethylamino)-2-propen-1-ylidene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B4540528.png)
![N-(2,4-dimethoxyphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4540530.png)
![2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4540537.png)


![N-(2-furylmethyl)-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4540567.png)
![3-{[(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4540582.png)


![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-3-pyridinylpropanamide](/img/structure/B4540601.png)

![N-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B4540610.png)